![molecular formula C16H14N2O3S2 B2912330 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896337-72-7](/img/structure/B2912330.png)
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” is a compound that has been studied for its potential as a glucokinase (GK) activator . GK is the main enzyme that controls blood glucose levels in humans, and GK activators are a novel type of therapeutic agents that show anti-diabetic potential .
Synthesis Analysis
A series of thiazole-2-yl benzamide derivatives, which include “this compound”, were synthesized from benzoic acid . The synthesis process was evaluated by an in vitro enzymatic assay for GK activation .Molecular Structure Analysis
The molecular structure of this compound was determined through in silico docking studies . These studies were carried out to determine the binding interactions for the best fit conformations in the allosteric site of the GK enzyme .作用机制
The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide involves its ability to selectively bind to specific proteins and enzymes in biological systems. In cancer research, this compound binds to the SH2 domain of STAT3, which prevents the protein from being activated and translocating to the nucleus, where it can promote tumor growth. In Alzheimer's disease, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system in which it is being studied. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, this compound reduces the production of amyloid-beta peptides and protects neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide in lab experiments is its selectivity for specific proteins and enzymes, which allows for targeted inhibition and modulation of biological pathways. However, one limitation is that this compound may have off-target effects on other proteins and enzymes, which can complicate data interpretation.
未来方向
For (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide research include the development of more potent analogs with improved selectivity and pharmacokinetic properties for therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound's actions in various biological systems and to determine its safety and efficacy in preclinical and clinical trials.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Its selectivity for specific proteins and enzymes makes it a valuable tool for studying biological pathways and developing targeted therapies. However, further research is needed to fully understand its mechanisms of action and to develop more potent and specific analogs for clinical use.
合成方法
The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide involves a multi-step process that includes the reaction of 3-methylbenzo[d]thiazole-2-amine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a Suzuki coupling reaction with boronic acid to obtain the final compound, this compound.
科学研究应用
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the activity of a specific protein called STAT3, which is known to play a critical role in tumor growth and metastasis. This compound has also been found to have neuroprotective effects in Alzheimer's disease by reducing the production of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
属性
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-18-13-5-3-4-6-14(13)22-16(18)17-15(19)11-7-9-12(10-8-11)23(2,20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHANIIHEFLZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

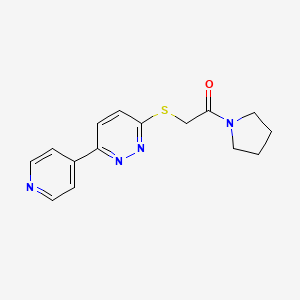
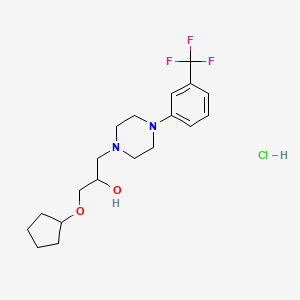
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912254.png)
![3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one](/img/structure/B2912256.png)
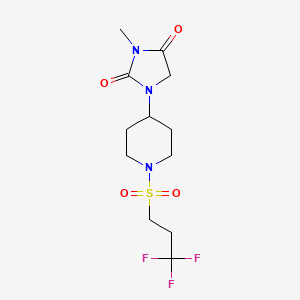


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2912261.png)
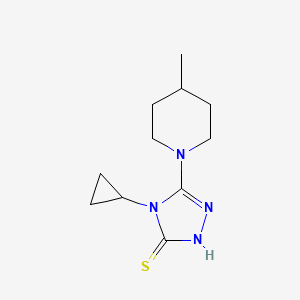
![N-[1-(3-Fluorophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2912263.png)

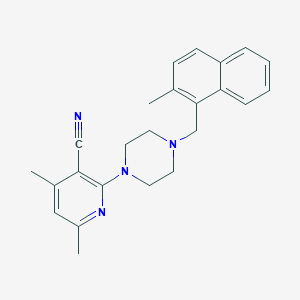
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
